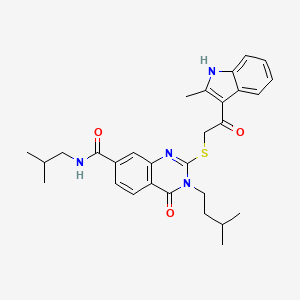

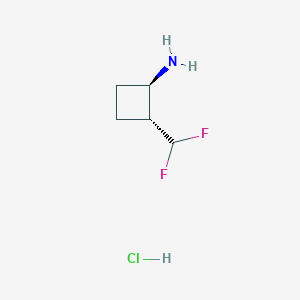

![molecular formula C9H6N4O2 B2481176 1H-imidazo[4,5-g]quinoxaline-6,7-diol CAS No. 924871-19-2](/img/structure/B2481176.png)

1H-imidazo[4,5-g]quinoxaline-6,7-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

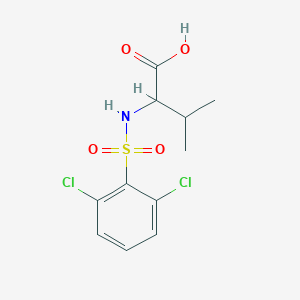

1H-imidazo[4,5-g]quinoxaline-6,7-diol is a derivative of quinoxaline . Quinoxaline derivatives are known for their significant biological activities and have drawn attention in synthesis and bioactivities research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazoquinoxalines can be synthesized through various methods. One of the common methods is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole . This reaction occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis

The molecular structure of this compound is complex, with a core structure of quinoxaline . The presence of the imidazo group adds to the complexity of the molecule .Chemical Reactions Analysis

The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .科学的研究の応用

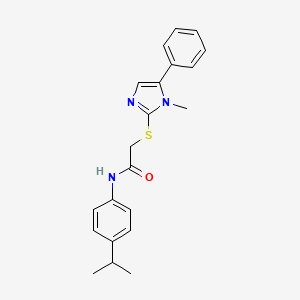

Synthesis and Chemical Properties

Synthesis Techniques

Chen et al. (2020) reported a method to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using an I2-mediated direct sp3 C–H amination reaction. This approach is metal-free and yields high productivity, demonstrating the compound's versatile synthesis potential (Chen et al., 2020).

Solid Phase Synthesis

Mazurov (2000) described a traceless solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing a method for generating compounds with diverse structures (Mazurov, 2000).

Domino Synthesis

Yang et al. (2014) developed a copper-catalyzed domino synthesis for creating 2-imino-1H-imidazol-5(2H)-ones and quinoxalines. This method involves CC bond cleavage and demonstrates the structural flexibility of related compounds (Yang et al., 2014).

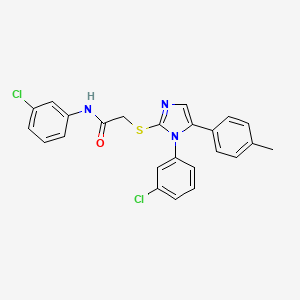

Medicinal Chemistry Applications

Antifungal Activity

Abd el-Samii and El-feky (1997) reported moderate to weak antifungal activity in certain derivatives of imidazo[4,5-g]quinoxaline (Abd el-Samii & El-feky, 1997).

Antitumor Properties

Yoo, Suh, and Park (1998) found that certain derivatives of 1H-imidazo[4,5-g]quinoxaline have cytotoxic properties against human gastric adenocarcinoma cells, suggesting potential use in cancer treatment (Yoo, Suh, & Park, 1998).

Interferon Induction

Gerster et al. (2005) discovered that 1H-imidazo[4,5-c]quinolines, structurally related to 1H-imidazo[4,5-g]quinoxaline, can induce the production of interferons, a key component in antiviral therapies (Gerster et al., 2005).

特性

IUPAC Name |

5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRKKCLWCFWZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2481101.png)

![1-({2-[(4-Nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2481104.png)